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Almonertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine
kinase inhibitor (TKI), demonstrates potent and selective binding to the EGFR T790M
resistance mutation, a key driver of acquired resistance to earlier-generation EGFR TKIs in
non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of
almonertinib's binding affinity, the experimental methodologies used for its determination, and
the underlying molecular interactions within the EGFR signaling pathway.

Quantitative Binding Affinity Data

Almonertinib exhibits a high binding affinity for EGFR harboring the T790M mutation, as
evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values. The
compound's selectivity is highlighted by its significantly lower potency against wild-type EGFR,
suggesting a favorable therapeutic window with reduced potential for off-target effects.[1][2]

EGFR Mutant IC50 (nM) Affinity Constant (Kd) (uM)
T790M 0.37[1][2] 11.1[3]

T790M/L858R 0.29[1][2]

T790M/Del19 0.21[1][2]

Wild-Type (WT) 3.39[1][2]
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Note on Affinity Constant: The reported affinity constant (Kd) of 11.1 uM was determined by
Surface Plasmon Resonance (SPR).[3] This value is notably higher than what would be
expected from the potent low nanomolar IC50 values. This discrepancy may arise from
differences in experimental conditions, assay formats (biochemical vs. cell-based), or the
inherent distinction between IC50 (a measure of functional inhibition) and Kd (a direct measure
of binding affinity). Further investigation into the experimental details of the SPR analysis is
warranted to fully reconcile these values.

Mechanism of Action: Covalent Inhibition

Almonertinib functions as an irreversible inhibitor by forming a covalent bond with the cysteine
residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1]
[4] This covalent interaction permanently inactivates the receptor, leading to a sustained
blockade of downstream signaling pathways that drive tumor cell proliferation and survival.[4]
[5] The presence of the T790M "gatekeeper” mutation is thought to increase the affinity for ATP,
thereby conferring resistance to first and second-generation TKIs.[6] Third-generation inhibitors
like almonertinib are designed to overcome this by forming this covalent bond, which is less
affected by ATP competition.[4][5]

Experimental Protocols

The determination of almonertinib's binding affinity and inhibitory activity against EGFR T790M
involves various biochemical and biophysical assays. Below are detailed methodologies for key
experiments.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced
during the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the
remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used
in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to
the kinase activity.

Protocol Outline:
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¢ Kinase Reaction:

o Prepare a reaction mixture containing recombinant EGFR T790M enzyme, a suitable
substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase reaction buffer (e.g., 40mM
Tris-HCI, pH 7.5, 20mM MgCI2, 0.1 mg/mL BSA).

o Add varying concentrations of almonertinib or a vehicle control (DMSO) to the reaction
wells.

o Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g.,
30°C) for a defined period (e.g., 60 minutes).

e ADP Detection:

o Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
Incubate for 30-60 minutes at room temperature.

o Data Acquisition:
o Measure the luminescence using a plate-reading luminometer.

o Calculate the percentage of inhibition for each almonertinib concentration relative to the

vehicle control.

o Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using
appropriate software (e.g., GraphPad Prism).

LanthaScreen™ Eu Kinase Binding Assay (Thermo
Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that
measures the binding of a test compound to the kinase of interest.
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Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the EGFR
T790M kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to
the kinase, FRET occurs between the Eu-donor and the tracer-acceptor. A test compound that
binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Protocol Outline:

o Assay Preparation:

o Prepare a 3X solution of almonertinib at various concentrations.

o Prepare a 3X solution of the EGFR T790M kinase and the Eu-labeled anti-GST antibody
mixture.

o Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer.

o Assay Procedure:

o In a 384-well plate, add 5 pL of the 3X almonertinib solution.

o Add 5 pL of the 3X kinase/antibody mixture.

o Add 5 L of the 3X tracer solution.

e |ncubation and Measurement:

o Incubate the plate at room temperature for 60 minutes, protected from light.

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm
(acceptor) and 615 nm (donor) with excitation at 340 nm.

o Data Analysis:

o Calculate the emission ratio (665 nm / 615 nm).

o Plot the emission ratio against the logarithm of the almonertinib concentration and fit to a
sigmoidal dose-response curve to determine the IC50 value.
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Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular
interactions in real-time.

Principle: One molecule (the ligand, e.g., EGFR T790M) is immobilized on a sensor chip
surface. The other molecule (the analyte, e.g., almonertinib) is flowed over the surface. The
binding interaction causes a change in the refractive index at the surface, which is detected as
a change in the SPR signal.

Protocol Outline:
e Chip Preparation:

o Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-
hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

o Immobilize the recombinant EGFR T790M protein to the activated surface via amine
coupling.

o Deactivate any remaining active esters with ethanolamine.

e Binding Analysis:

o

Prepare a series of dilutions of almonertinib in a suitable running buffer.

[¢]

Inject the almonertinib solutions over the sensor surface at a constant flow rate, allowing
for association.

[¢]

Flow running buffer over the surface to monitor the dissociation of the complex.

[¢]

Regenerate the sensor surface between cycles if necessary.
o Data Analysis:

o Record the sensorgrams (response units vs. time).
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o Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1
Langmuir binding model) to determine the association rate constant (ka), dissociation rate
constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations
Experimental Workflow for IC50 Determination

Click to download full resolution via product page

Caption: Workflow for determining the 1IC50 of almonertinib against EGFR T790M.

EGFR Signaling Pathway and Almonertinib Inhibition
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Caption: Simplified EGFR signaling pathway and the inhibitory action of almonertinib.
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Caption: Almonertinib's preferential binding to mutant over wild-type EGFR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Almonertinib Mesylate's High-Affinity Binding to EGFR
T790M: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10829896#almonertinib-mesylate-binding-affinity-to-
egfr-t790m]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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